1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

Catalog No.
S12755449
CAS No.
M.F
C15H23FN2O11
M. Wt
426.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R...

Product Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione

Molecular Formula

C15H23FN2O11

Molecular Weight

426.35 g/mol

InChI

InChI=1S/C15H23FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h4-11,13-14,19-24H,1-3H2,(H,17,25,26)/t4?,5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1

InChI Key

UOVHYUWWOPBSCH-QRBARWLKSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups. Its molecular formula is C18H24FN2O7C_{18}H_{24}FN_2O_7, and it features several hydroxyl groups and a fluorine atom, which suggest potential biological activity. The presence of the diazinane ring structure indicates its potential utility in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding and may act as nucleophiles in substitution reactions. The fluoro substituent can influence the compound's reactivity and stability, potentially participating in electrophilic aromatic substitution reactions. Additionally, the diazinane moiety may undergo various transformations typical for nitrogen-containing heterocycles.

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis may begin with simple sugar derivatives that contain hydroxyl groups.
  • Functionalization: Introduction of the fluorine atom could be achieved through fluorination reactions using reagents like Selectfluor or other fluorinating agents.
  • Formation of the Diazinane Ring: This could involve cyclization reactions where appropriate precursors are subjected to conditions that promote ring closure.
  • Purification: Final products are often purified using chromatography techniques to isolate the desired compound from by-products.

This compound's unique structure suggests various applications:

  • Pharmaceutical Development: Given its potential biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: It could be used in studies investigating enzyme interactions or metabolic pathways due to its structural complexity.
  • Agricultural Chemistry: If shown to possess antimicrobial properties, it could be explored as a natural pesticide or herbicide.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies could involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Evaluating the compound's effects on cell lines to determine cytotoxicity or other biological responses.
  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural similarities with 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(3,4-dihydroxyphenyl)-5-hydroxychromenHydroxylated chromen structureKnown for antioxidant properties
1-(1-hydroxyethyl)-1H-imidazoleImidazole ring with hydroxyl groupExhibits antifungal activity
3-hydroxyflavoneFlavonoid with hydroxyl substitutionsNoted for anti-inflammatory effects

This comparison highlights that while these compounds share certain functional groups or ring structures with the target compound, each possesses unique properties that may lead to different biological activities or applications.

XLogP3

-4.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

426.12858772 g/mol

Monoisotopic Mass

426.12858772 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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